![molecular formula C18H22ClNO2S B4642083 N-[1-(4-chlorophenyl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4642083.png)
N-[1-(4-chlorophenyl)propyl]-2,4,6-trimethylbenzenesulfonamide
Description
Synthesis Analysis
Sulfonamide derivatives, including compounds similar to N-[1-(4-chlorophenyl)propyl]-2,4,6-trimethylbenzenesulfonamide, can be synthesized through various methods. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been synthesized under solvent-free conditions from 4-chloroaniline, demonstrating chemoselective N-acylation reactions carried out in water as a green solvent (Ebrahimi et al., 2015).
Molecular Structure Analysis
Studies on the molecular structure of sulfonamide derivatives have been conducted using X-ray single-crystal analysis and DFT calculations, revealing details about their geometric configurations and intramolecular interactions (Nikonov et al., 2019).
Chemical Reactions and Properties
Sulfonamide derivatives participate in a variety of chemical reactions, showcasing their reactivity and utility in synthetic chemistry. For example, N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides have been prepared by different methods, indicating the flexibility of sulfonamide compounds in chemical synthesis and their potential for forming diverse molecular architectures (Nikonov et al., 2019).
properties
IUPAC Name |
N-[1-(4-chlorophenyl)propyl]-2,4,6-trimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2S/c1-5-17(15-6-8-16(19)9-7-15)20-23(21,22)18-13(3)10-12(2)11-14(18)4/h6-11,17,20H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAMORFWDIWPNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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